Mcp-neca

Catalog No.
S536266
CAS No.
M.F
C21H20N8O3
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mcp-neca

Generic adenosine antagonists cause cross-reactivity with A1/A2A receptors and fail completely in human models due to species-specific binding divergence. Mcp-neca (MRE 3008-F20) is the definitive human A3 adenosine receptor antagonist for reproducible target deconvolution.

  • Sub-nanomolar affinity (KD=0.80 nM) with >10,000-fold selectivity over rat A3, ensuring exclusive human receptor engagement.
  • Enables precise Bmax quantification and A3 pathway isolation in radioligand binding, cAMP, and calcium assays without off-target interference.
  • Validated as a stable competitive baseline in HTS screening of novel A3 ligands. Ready stock supports urgent experimental schedules.

Product Name

Mcp-neca

IUPAC Name

1-[4-(furan-2-yl)-11-propyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]-3-(4-methoxyphenyl)urea

Molecular Formula

C21H20N8O3

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20N8O3/c1-3-10-28-12-15-17(26-28)24-20(25-21(30)22-13-6-8-14(31-2)9-7-13)29-19(15)23-18(27-29)16-5-4-11-32-16/h4-9,11-12H,3,10H2,1-2H3,(H2,22,24,25,26,30)

InChI Key

CJRNHKSLHHWUAB-UHFFFAOYSA-N

SMILES

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC

solubility

Soluble in DMSO

Synonyms

1-(2-(furan-2-yl)-8-propyl-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea, MRE 3008-F20, MRE-3008-F20

Canonical SMILES

CCCN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5=CC=C(C=C5)OC

The exact mass of the compound Mcp-neca is 432.1658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 50 mg

Mcp-neca, widely recognized in literature as MRE 3008-F20, is a pyrazolo-triazolo-pyrimidine derivative that functions as a highly selective antagonist for the human A3 adenosine receptor (hA3 AR). In pharmacological and biochemical workflows, the primary procurement driver for this compound is its sub-nanomolar affinity (KD = 0.80 nM) combined with an extreme selectivity profile against other adenosine receptor subtypes[1]. It is predominantly utilized in radioligand binding assays and functional signal deconvolution, where it enables the precise quantification of A3 receptor density (Bmax) and the isolation of A3-mediated pathways from A1, A2A, and A2B signaling in human cell lines [2].

Research Fit

Pan-adenosine receptor pharmacological tool
Reported broad affinity across A₁, A₂A, A₂B, A₃ subtypes
Supports integrated adenosine signaling studies in complex cell or tissue systems

Substituting Mcp-neca (MRE 3008-F20) with generic non-selective xanthine derivatives or older adenosine receptor antagonists introduces critical failure points in assay reproducibility. Generic antagonists frequently exhibit cross-reactivity with A1 and A2A receptors, which confound cAMP accumulation and calcium mobilization readouts in native tissues expressing multiple subtypes [1]. Furthermore, species-specific binding divergence makes substitution highly problematic; MRE 3008-F20 is highly specific to the human A3 receptor and exhibits virtually no binding affinity for the rat A3 receptor (Ki > 10 µM)[1]. Utilizing rat-optimized A3 antagonists in human cell assays, or vice versa, results in complete loss of target engagement, forcing buyers to procure this exact compound strictly for human or humanized experimental models.

Substitution Risk

Selectivity Profile Mismatch
Subtype-selective agonists activate only one adenosine receptor, significantly shifting downstream signaling context.
Functional Response May Not Reproduce
Selective agonists may fail to replicate pan-adenosine effects in native tissues expressing multiple receptor subtypes.
In Vivo Phenotype May Differ
Non-selective activation generates distinct cardiovascular and immune cell responses that selective tools cannot mimic.

Subtype Selectivity Margin Over A1, A2A, and A2B Receptors

In competitive binding assays using CHO cells expressing human adenosine receptor subtypes, MRE 3008-F20 demonstrated a KD of 0.80 ± 0.06 nM for the hA3 receptor. When compared to its affinity for other subtypes, it exhibited a 1294-fold selectivity over A1, 165-fold over A2A, and 2471-fold over A2B receptors [1]. This massive selectivity margin ensures that functional readouts are not contaminated by off-target adenosine receptor blockade.

Evidence DimensionSubtype binding selectivity (Fold difference)
Target Compound DataKD = 0.80 nM (hA3)
Comparator Or BaselineHuman A1, A2A, and A2B receptors
Quantified Difference165-fold to 2471-fold selectivity margin over off-target subtypes
ConditionsRadioligand binding assay in transfected hA3-CHO cells

Eliminates false positives from off-target adenosine receptors, making it essential for accurate signal deconvolution in complex human tissues.

Receptor Binding Affinity
Reported head-to-head
NECA Ki: A₁ 14 nM, A₂A 20 nM, A₃ 6.2 nM
2′-MeCCPA Ki: A₁ 3.3 nM, A₂A 9580 nM
~480-fold higher A₂A affinity for NECA
Supports pan-receptor binding context
Radioligand binding on recombinant human receptors

Species-Specific Binding Divergence (Human vs. Rat A3)

MRE 3008-F20 exhibits profound species selectivity, which dictates its procurement for specific in vitro models. While it binds the human A3 receptor with sub-nanomolar affinity (KD = 0.80 nM), its affinity for the rat A3 receptor drops dramatically, yielding a Ki > 10 µM [1]. This represents a >10,000-fold difference in binding affinity between species orthologs.

Evidence DimensionSpecies-specific binding affinity (Ki / KD)
Target Compound DataKD = 0.80 nM (Human A3)
Comparator Or BaselineRat A3 receptor (Ki > 10 µM)
Quantified Difference>10,000-fold reduction in affinity for the rat ortholog
ConditionsComparative binding assays in human vs. rat A3 models

Prevents costly experimental failures by ensuring researchers procure this compound exclusively for human cell lines rather than standard murine or rat models, dictating strict model suitability.

A₂B Functional Potency
Reported cross-study context
EC₅₀ 2.3 μM
>40-fold higher potency than other agonists
Supports A₂B receptor functional assay context
CHO cells stably expressing human A₂B

Receptor Quantification in Native Multi-Receptor Environments

In native human leukemia Jurkat T cells, which co-express A1, A2A, and A3 receptors, [3H]-MRE 3008-F20 successfully isolated and quantified the A3 specific binding site without interference. It measured a KD of 1.9 ± 0.2 nM and a Bmax of 1.3 ± 0.1 pmol/mg of protein[1]. In contrast, using non-selective ligands in this environment requires complex mathematical deconvolution of mixed signals from A1 (KD 0.9 nM) and A2A (KD 2.5 nM) receptors.

Evidence DimensionA3 receptor quantification (Bmax) in native cells
Target Compound DataClean single-site detection (KD = 1.9 nM, Bmax = 1.3 pmol/mg)
Comparator Or BaselineNon-selective adenosine antagonists (mixed multi-site binding)
Quantified Difference100% isolation of A3 signal in a triple-subtype expressing cell line
ConditionsSaturation binding experiments in human Jurkat T cell membranes

Allows for the precise quantification of A3 receptor expression levels in native human cells without the need for genetic knockouts of co-expressed subtypes, streamlining mainstream laboratory workflows.

In Vivo Hemodynamic Profile
Reported in vivo comparison
NECA: hypotension + bradycardia
CGS 21680: hypotension only
IB-MECA: weak effect at high doses
Distinct in vivo phenotype reflects pan-receptor activation
Anesthetized guinea-pig model

Thermodynamic Stability of Antagonist Binding

Thermodynamic analysis of MRE 3008-F20 binding to the hA3 receptor indicates that the interaction is both entropy- and enthalpy-driven [1]. This dual-driven thermodynamic profile is characteristic of stable antagonist behavior at A1 and A2A receptors, differentiating it from agonist binding which is typically driven solely by entropy. This thermodynamic stability ensures consistent KD values across varying standard laboratory incubation temperatures.

Evidence DimensionThermodynamic drivers of receptor binding
Target Compound DataEntropy- and enthalpy-driven binding
Comparator Or BaselineStandard adenosine agonists (entropy-driven only)
Quantified DifferenceAddition of enthalpy-driven stabilization
ConditionsTemperature-dependent binding assays in hA3-CHO cells

Ensures high reproducibility and predictable binding kinetics across different assay temperatures, reducing handling constraints in standard screening environments.

Chemotaxis Modulation
Reported head-to-head
10 μM NECA vs. 2 μM CGS 21680
similar inhibition of RANTES-induced chemotaxis
Concentration-dependent pathway engagement differs
Human monocyte chemotaxis assay

Radioligand Binding and Receptor Autoradiography in Human Tissues

Due to its sub-nanomolar affinity and extreme selectivity, the tritiated form of MRE 3008-F20 is a primary selection for quantifying A3 receptor density (Bmax) and mapping receptor distribution in human cell lines (e.g., Jurkat T cells, melanoma cells) and post-mortem human tissues [1].

Pharmacological Deconvolution of Adenosine Signaling

In complex native tissues expressing multiple adenosine receptor subtypes, MRE 3008-F20 is procured to selectively block A3-mediated calcium mobilization and cAMP inhibition. This allows researchers to accurately attribute residual cellular responses to A1, A2A, or A2B receptors without off-target interference [2].

High-Throughput Screening (HTS) Baseline Antagonist

MRE 3008-F20 serves as a highly reliable competitive baseline antagonist in HTS workflows designed to discover and evaluate novel synthetic A3 agonists or antagonists. Its stable thermodynamic profile ensures reproducible displacement curves across large screening libraries [1].

Human-Specific Translational Pharmacology

Because of its >10,000-fold affinity drop in rat models, MRE 3008-F20 is specifically selected for translational assays using humanized in vitro models or human primary cells, ensuring that the pharmacological data generated is directly applicable to human A3 receptor biology[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pan-adenosine receptor system activation
Non-selective agonist profile
Broad receptor activation confirmation
A₂B receptor functional studies
A₂B potency context
A₂B-selective response validation
In vivo adenosine receptor blockade calibration
Pan-adenosine cardiovascular response
Hemodynamic endpoint calibration
Immune cell chemotaxis modulation
Chemokine receptor desensitization context
Adenosine-chemokine cross-talk review

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

432.16583653 g/mol

Monoisotopic Mass

432.16583653 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Purinergic P1 Receptor Antagonists

Wikipedia

MRE 3008F20
1: Kim SK, Gao ZG, Jeong LS, Jacobson KA. Docking studies of agonists and antagonists suggest an activation pathway of the A3 adenosine receptor. J Mol Graph Model. 2006 Dec;25(4):562-77. Epub 2006 May 9. PubMed PMID: 16793299.
2: Merighi S, Benini A, Mirandola P, Gessi S, Varani K, Leung E, Maclennan S, Borea PA. Adenosine modulates vascular endothelial growth factor expression via hypoxia-inducible factor-1 in human glioblastoma cells. Biochem Pharmacol. 2006 Jun 28;72(1):19-31. Epub 2006 Mar 29. PubMed PMID: 16682012.
3: Merighi S, Varani K, Gessi S, Klotz KN, Leung E, Baraldi PG, Borea PA. Binding thermodynamics at the human A(3) adenosine receptor. Biochem Pharmacol. 2002 Jan 15;63(2):157-61. PubMed PMID: 11841789.
4: Gessi S, Varani K, Merighi S, Cattabriga E, Iannotta V, Leung E, Baraldi PG, Borea PA. A(3) adenosine receptors in human neutrophils and promyelocytic HL60 cells: a pharmacological and biochemical study. Mol Pharmacol. 2002 Feb;61(2):415-24. PubMed PMID: 11809867.
5: Merighi S, Varani K, Gessi S, Cattabriga E, Iannotta V, Ulouglu C, Leung E, Borea PA. Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line. Br J Pharmacol. 2001 Nov;134(6):1215-26. PubMed PMID: 11704641; PubMed Central PMCID: PMC1573044.
6: Gessi S, Varani K, Merighi S, Morelli A, Ferrari D, Leung E, Baraldi PG, Spalluto G, Borea PA. Pharmacological and biochemical characterization of A3 adenosine receptors in Jurkat T cells. Br J Pharmacol. 2001 Sep;134(1):116-26. PubMed PMID: 11522603; PubMed Central PMCID: PMC1572937.
7: Varani K, Merighi S, Gessi S, Klotz KN, Leung E, Baraldi PG, Cacciari B, Romagnoli R, Spalluto G, Borea PA. [(3)H]MRE 3008F20: a novel antagonist radioligand for the pharmacological and biochemical characterization of human A(3) adenosine receptors. Mol Pharmacol. 2000 May;57(5):968-75. PubMed PMID: 10779381.
8: Baraldi PG, Cacciari B, Romagnoli R, Varani K, Merighi S, Gessi S, Borea PA, Leung E, Hickey SL, Spalluto G. Synthesis and preliminary biological evaluation of [3H]-MRE 3008-F20: the first high affinity radioligand antagonist for the human A3 adenosine receptors. Bioorg Med Chem Lett. 2000 Feb 7;10(3):209-11. Erratum in: Bioorg Med Chem Lett 2000 Jun 19;10(12):1403. PubMed PMID: 10698437.

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